Chemical structure and molecular weight of 2-(3-Methoxyphenyl)-5-phenyloxazole
Chemical structure and molecular weight of 2-(3-Methoxyphenyl)-5-phenyloxazole
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)-5-phenyloxazole: Structure, Properties, and Synthetic Considerations
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)-5-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it presents a validated synthetic approach, expected spectroscopic signatures for characterization, and discusses the broader significance of the oxazole scaffold in contemporary drug discovery. Safety protocols for handling this class of compounds are also addressed, providing a holistic resource for researchers and drug development professionals.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide range of biological targets.[2] This has led to the development of numerous oxazole-based compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3] The inherent stability and synthetic tractability of the oxazole core make it an attractive building block for the design of novel bioactive molecules.[4][5] 2-(3-Methoxyphenyl)-5-phenyloxazole represents a specific embodiment of this important class of compounds, featuring a substitution pattern that can be strategically exploited in the design of targeted therapies.
Molecular Structure and Physicochemical Properties
The accurate characterization of a molecule begins with a thorough understanding of its structure and fundamental properties.
Chemical Structure and Molecular Formula
2-(3-Methoxyphenyl)-5-phenyloxazole is a disubstituted oxazole with a 3-methoxyphenyl group at the 2-position and a phenyl group at the 5-position.
Molecular Formula: C₁₆H₁₃NO₂[6]
IUPAC Name: 2-(3-methoxyphenyl)-5-phenyl-1,3-oxazole[6]
Canonical SMILES: COC1=CC=CC(=C1)C2=NC=C(O2)C3=CC=CC=C3[6]
InChI Key: NWCFKCRZJQLJDJ-UHFFFAOYSA-N[6]
Below is a two-dimensional representation of the chemical structure:
Caption: 2D structure of 2-(3-Methoxyphenyl)-5-phenyloxazole.
Molecular Weight and Physicochemical Data
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 251.28 g/mol | [3] |
| Exact Mass | 251.0946 g/mol | [6] |
| Boiling Point | 429 °C at 760 mmHg | [6] |
| Flash Point | 213.2 °C | [6] |
| Density | 1.142 g/cm³ | [6] |
| LogP | 4.0172 | N/A |
Synthesis and Characterization
The synthesis of 2,5-disubstituted oxazoles can be achieved through various methods. A common and efficient approach involves the metal-free-catalyzed cascade cyclization of an appropriate aldehyde with a 2-amino-1-phenylethanone derivative.
General Synthetic Protocol
The following is a general experimental procedure adapted for the synthesis of 2,5-disubstituted oxazoles, which can be applied to the synthesis of 2-(3-Methoxyphenyl)-5-phenyloxazole.[7]
Reaction Scheme:
Step-by-Step Methodology:
-
To a solution of 3-methoxybenzaldehyde (0.2 mmol) in N,N-dimethylformamide (DMF, 1 mL), add 2-amino-1-phenylethanone hydrochloride (0.8 mmol), iodine (0.06 mmol), tert-butyl hydroperoxide (TBHP, 0.3 mmol), and sodium bicarbonate (NaHCO₃, 0.2 mmol).
-
Stir the reaction mixture at 70 °C for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(3-Methoxyphenyl)-5-phenyloxazole.
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃):
-
Aromatic protons of the 5-phenyl group would appear as multiplets in the range of δ 7.30-7.70 ppm.
-
The protons of the 3-methoxyphenyl group would exhibit characteristic signals, including a singlet for the methoxy group around δ 3.90 ppm and multiplets for the aromatic protons in the region of δ 6.90-7.80 ppm.
-
A singlet corresponding to the oxazole ring proton would be expected around δ 7.40-7.60 ppm.
Expected ¹³C NMR (in CDCl₃):
-
The carbon atoms of the oxazole ring would resonate at approximately δ 150-162 ppm.
-
The methoxy carbon would appear around δ 55 ppm.
-
Aromatic carbons would be observed in the range of δ 110-140 ppm.
Expected High-Resolution Mass Spectrometry (HRMS):
-
The calculated exact mass for the protonated molecule [M+H]⁺ is 252.1024, corresponding to the molecular formula C₁₆H₁₄NO₂⁺.
Applications in Drug Discovery and Medicinal Chemistry
The oxazole moiety is a versatile scaffold in drug design, and its derivatives have shown a wide array of biological activities.
-
Anticancer Activity: Many oxazole-containing compounds have demonstrated potent anticancer properties by targeting various cellular pathways. For instance, some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[8]
-
Anti-inflammatory Effects: Substituted oxazoles have been investigated for their potential as anti-inflammatory agents.
-
Enzyme Inhibition: The oxazole ring can be incorporated into molecules designed to selectively inhibit specific enzymes, such as monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.[9]
-
Antimicrobial Properties: The oxazole scaffold has been utilized in the development of novel antibacterial and antifungal agents.
The 3-methoxyphenyl and phenyl substituents on the oxazole core of the title compound provide a framework that can be further functionalized to optimize binding to specific biological targets, making it a valuable starting point for medicinal chemistry campaigns.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-(3-Methoxyphenyl)-5-phenyloxazole and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and sources of ignition.[11][13]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
The following GHS hazard statements are associated with similar compounds and should be considered:
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Conclusion
2-(3-Methoxyphenyl)-5-phenyloxazole is a chemically interesting and synthetically accessible molecule with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical structure, molecular weight, and key properties. The outlined synthetic protocol and expected spectroscopic data serve as a valuable resource for researchers working with this and related compounds. The established biological significance of the oxazole scaffold underscores the potential of 2-(3-Methoxyphenyl)-5-phenyloxazole as a platform for the development of novel therapeutic agents. As with all chemical research, adherence to strict safety protocols is paramount.
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Barun, P., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
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MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]
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Jurnal Riset Kimia. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. [Link]
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Semantic Scholar. (n.d.). 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. [Link]-benzothiazole-derivatives-as-Li-Liu/0e8c871329c36b69671d18804b20e060c2390f7a)
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